molecular formula C11H13N3O4 B1319950 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid CAS No. 937606-75-2

1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B1319950
CAS No.: 937606-75-2
M. Wt: 251.24 g/mol
InChI Key: GEEPPMTYMYSFIS-UHFFFAOYSA-N
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Description

“1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H13N3O4 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .


Synthesis Analysis

The synthesis of nitropyridines, which are related to the compound , involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Scientific Research Applications

Structural and Spectroscopic Studies

  • Synthesis and Spectroscopic Analysis : The compound has been utilized in the synthesis and spectroscopic studies of various complexes. For instance, (R/S)-Piperidine-3-carboxylic acid forms stable hydrogen-bonded complexes with different phenols, showing its potential in forming structurally diverse compounds (Anioła et al., 2016).

  • Crystallography and Computational Studies : The compound has been a subject in single-crystal X-ray analysis and computational studies. This highlights its role in understanding molecular structures and interactions, essential in materials science and chemistry (Bartoszak-Adamska et al., 2014).

Molecular Interaction and Assembly

  • Hydrogen Bonding and Molecular Assembly : It plays a significant role in hydrogen bonding interactions, forming various molecular assemblies. This property is crucial in the development of new materials and understanding molecular interactions (Smith & Wermuth, 2010).

Synthesis and Drug Development

  • Role in Antimicrobial Activity : The compound is involved in the synthesis of derivatives that exhibit antimicrobial activity, indicating its importance in pharmaceutical research (Bhasker et al., 2018).
  • Synthesis of Bioactive Compounds : It is used in synthesizing various bioactive compounds, showing its versatility in medicinal chemistry (Unluer et al., 2016).

Safety and Hazards

“1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

Biochemical Analysis

Biochemical Properties

1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the gamma-aminobutyric acid transporter, where it acts as an inhibitor . This inhibition affects the uptake of gamma-aminobutyric acid into neuronal and glial cells, thereby influencing neurotransmission and other related biochemical processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the gamma-aminobutyric acid transporter can lead to altered neurotransmitter levels, impacting neuronal signaling and potentially affecting cognitive functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting the gamma-aminobutyric acid transporter, it prevents the reuptake of gamma-aminobutyric acid into cells, leading to increased extracellular levels of this neurotransmitter. This can result in enhanced inhibitory signaling in the nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of gamma-aminobutyric acid uptake, which may have lasting impacts on neuronal activity and behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter levels and improving cognitive functions. At higher doses, it can lead to toxic or adverse effects, such as tremors, lethargy, and nervousness . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, including those related to neurotransmitter metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of gamma-aminobutyric acid. This interaction can affect metabolic flux and alter metabolite levels, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to cross the blood-brain barrier is particularly important for its effects on the nervous system .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. This localization is crucial for its interaction with the gamma-aminobutyric acid transporter and other biomolecules involved in neurotransmitter regulation .

Properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-11(16)8-3-2-6-13(7-8)10-9(14(17)18)4-1-5-12-10/h1,4-5,8H,2-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEPPMTYMYSFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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